tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 873779-31-8) is a spirocyclic compound featuring a fused indoline-piperidine core. The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 1'-position and a methyl substituent at the 5-position of the indoline ring. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol .
The Boc group enhances stability under acidic conditions compared to benzyl groups, making the compound suitable for further functionalization.
Properties
IUPAC Name |
tert-butyl 5-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-5-6-14-13(11-12)18(15(21)19-14)7-9-20(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENMSLRQTLECEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120779 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-5-methyl-2-oxospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873779-31-8 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-5-methyl-2-oxospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873779-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-5-methyl-2-oxospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-Butyl 5-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a type of spirocyclic oxindole. Spirocyclic oxindoles have been shown to interact with a wide range of receptors. They are key building blocks for drug discovery due to their diverse biological activities. They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors.
Mode of Action
Given its structural similarity to other spirocyclic oxindoles, it is likely that it interacts with its targets in a similar manner.
Biological Activity
Overview
tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic oxindole derivative with the molecular formula and a molecular weight of approximately 316.4 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications. Its structure suggests interactions with various biological targets, which may lead to diverse therapeutic effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Similar compounds have demonstrated the ability to interact with multiple receptors, influencing various signaling pathways. These interactions may lead to modulation of cellular responses such as apoptosis, inflammation, and cell proliferation.
- Biochemical Pathways : The compound's structural characteristics suggest that it may affect pathways related to neuroprotection and cancer therapy, given its resemblance to other oxindole derivatives that have shown efficacy in these areas .
In Vitro Studies
Research has indicated that spirocyclic oxindoles can exhibit significant biological activities, including:
- Anticancer Activity : A study on oxindole derivatives revealed promising results against various cancer cell lines, demonstrating inhibition of cell growth and induction of apoptosis .
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in reducing inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases .
Case Studies
- Cancer Cell Line Studies : In a comparative study of oxindole derivatives against the main protease of SARS-CoV-2, several derivatives exhibited strong binding affinities and inhibitory effects, hinting at their potential as antiviral agents .
- Neuroprotection : Research has indicated that certain spirocyclic compounds can protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative disease models .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Chloro substituents at the 4-position (e.g., CAS 1707602-35-4) vs.
- Electron-Withdrawing Groups : Fluoro and chloro substituents increase polarity and hydrogen-bonding capacity compared to the methyl group, which is electron-donating .
- Boronates : The dioxaborolane-substituted derivative (CAS 1253288-12-8) serves as a Suzuki coupling intermediate, enabling cross-coupling reactions for further derivatization .
Spectral and Physicochemical Comparisons
Infrared (IR) Spectroscopy
- Target Compound : Expected peaks for C=O (Boc group, ~1700 cm⁻¹) and indoline C=O (~1680 cm⁻¹).
- Methoxy Analog (CAS 752234-64-3) : Distinct C-O-C ether stretch at 1092 cm⁻¹ and aromatic C-H bends for 1,2-disubstituted rings (737 cm⁻¹) .
- Ethoxy-Oxoethoxy Analog (CAS (R)-17) : Additional ester C=O (~1740 cm⁻¹) and ether C-O (~1092 cm⁻¹) .
Nuclear Magnetic Resonance (NMR)
- 5-Methyl Substituent : Upfield shifts for methyl protons (~1.3 ppm for CH₃) vs. downfield shifts for methoxy (δ ~3.8 ppm) or chloro (δ ~7.2 ppm, aromatic) groups .
- Spiro Ring Puckering : Cremer-Pople parameters (e.g., puckering amplitude q) derived from crystallographic data (using SHELX ) can quantify conformational differences between analogues .
Q & A
Q. What are the key synthetic routes for tert-butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: The synthesis typically involves cyclization of precursors containing indoline and piperidine moieties. A common approach includes:
Indoline Core Formation : Cyclization of α-haloacetanilides using Lewis acid catalysis (e.g., FeCl₃) under anhydrous conditions .
Spirocyclization : Azasulfonium salts or mild acidic conditions facilitate spiro-ring formation, with temperature control (40–60°C) critical for minimizing side products .
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C .
Q. Optimization Tips :
- Stereoselectivity : Use chiral catalysts (e.g., Rh(II) complexes) to enhance enantiomeric excess (ee) .
- Yield Improvement : Adjust solvent polarity (e.g., THF for better solubility) and employ slow addition of reagents to reduce exothermic side reactions .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves the spiro junction geometry and confirms bond angles/distances (e.g., C3–N1 bond length ~1.45 Å) .
NMR Spectroscopy :
- ¹H NMR : Distinct signals for the Boc group (δ 1.4–1.5 ppm, singlet) and spiro-protons (δ 3.8–4.2 ppm, multiplet) .
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (oxindole C=O) and δ 155–160 ppm (Boc C=O) .
Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 317.18) .
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s neuropharmacological potential?
Methodological Answer: SAR studies focus on modifying substituents to assess biological activity:
Structural Modifications :
- 5-Methyl Group : Replace with halogens (e.g., Cl, F) to study steric/electronic effects on receptor binding .
- Piperidine Ring : Introduce substituents (e.g., hydroxyl, amine) to enhance water solubility and blood-brain barrier penetration .
Biological Assays :
Q. Data Analysis :
Q. What strategies resolve contradictions in spectral data (e.g., NMR signal overlap)?
Methodological Answer:
Advanced NMR Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., differentiating spiro-protons from piperidine protons) .
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., at −40°C in CD₂Cl₂) .
Computational Modeling :
Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Setup : Use AMBER or GROMACS to simulate ligand-receptor complexes (e.g., HDAC6) in explicit solvent (TIP3P water) .
- Analysis : Calculate binding free energies (MM/PBSA) and identify key residues (e.g., Asp101, His610) .
Pharmacophore Modeling :
- Define essential features (e.g., hydrogen bond acceptors near the oxindole carbonyl) using Schrödinger Phase .
ADMET Prediction :
- Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 inhibition .
Q. What methodologies address low yields in spirocyclization reactions?
Methodological Answer:
Catalyst Screening : Test Pd(OAc)₂ or Cu(OTf)₂ for improved cyclization efficiency .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 h conventional) while maintaining yields >75% .
Workup Optimization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
